molecular formula C15H22Cl2N2 B1662696 N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine CAS No. 138356-08-8

N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine

Cat. No. B1662696
M. Wt: 301.3 g/mol
InChI Key: ASGIQUHBAVIOTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine”, also known as BD1008, is a selective sigma receptor antagonist . It has a reported binding affinity of Ki = 2 ± 1 nM for the sigma-1 receptor and 4 times selectivity over the sigma-2 receptor .


Molecular Structure Analysis

The molecular formula of BD1008 is C15H22Cl2N2 and its molar mass is 301.26 g·mol −1 . The SMILES representation is CN(CCc1ccc(c(c1)Cl)Cl)CCN2CCCC2 .


Physical And Chemical Properties Analysis

BD1008 has a molar mass of 301.26 g·mol −1 . Its molecular formula is C15H22Cl2N2 . The compound’s specific physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the available resources.

Scientific Research Applications

Sigma Receptor Ligand Development

N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine, identified as a part-structure derived from high-affinity sigma receptor ligands, has been crucial in developing novel classes of superpotent sigma ligands. These compounds have demonstrated subnanomolar affinity specific to the sigma receptor, making them significant in the understanding and therapeutic targeting of these receptors (de Costa, Radesca, Di Paolo, & Bowen, 1992).

Role in Imaging Agents

This compound has been instrumental in synthesizing potential SPECT imaging agents for sigma-1 and sigma-2 binding sites. The research involved synthesizing various derivatives to evaluate their capacity to label sigma subtypes, thus aiding in developing diagnostic tools for conditions associated with sigma receptors (He, Bowen, Lee, Williams, Weinberger, & de Costa, 1993).

Understanding Sigma Receptor Subtypes

The development of polyamines based on N-(2-(3,4-dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine helped to delineate sigma-1 and sigma-2 receptor subtypes. This research provided insights into structural variations while retaining affinity at sigma receptors, contributing significantly to our understanding of these pharmacologically distinct entities (de Costa, He, Dominguez, Cutts, Williams, & Bowen, 1994).

Sigma Receptor Affinity and Selectivity Studies

A series of aryl-substituted compounds based on this chemical structure were synthesized to evaluate the effects of aromatic substitution on sigma receptor binding affinity and selectivity. This research has been crucial in understanding how modifications in chemical structure can impact receptor interactions (Zhang, Williams, Bowen, & Rice, 1996).

Potential Therapeutic Applications

This compound and its analogs have shown potential in attenuating the toxicity and stimulant effects of substances like cocaine. This suggests its role in developing novel therapeutic agents targeting sigma receptors to mitigate the harmful effects of certain drugs (Matsumoto et al., 2004).

Future Directions

BD1008 has shown potential in the development of antidotes for the treatment of cocaine overdose . Future research could focus on further understanding its mechanism of action, optimizing its synthesis process, and conducting safety and efficacy trials.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13/h4-5,12H,2-3,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGIQUHBAVIOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160639
Record name BD 1008
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine

CAS RN

138356-08-8
Record name N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138356-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BD 1008
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138356088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BD 1008
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BD-1008
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCY43QE7FQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine
Reactant of Route 2
Reactant of Route 2
N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine
Reactant of Route 3
Reactant of Route 3
N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine
Reactant of Route 5
N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine
Reactant of Route 6
N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine

Citations

For This Compound
64
Citations
BR de Costa, X He, C Dominguez, J Cutts… - Journal of medicinal …, 1994 - ACS Publications
A series of polyamines based on the high affinity receptor ligand N-[2-(3, 4-dichlorophenyl)-ethyl]-2V-methyl-2-(l-pyrrolidinyl) ethylamine (3) were developed and evaluated for their …
Number of citations: 35 pubs.acs.org
CS John, ME Gulden, BJ Vilner, WD Bowen - Nuclear medicine and biology, 1996 - Elsevier
N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine, IPEMP, and the corresponding bromo derivative, BrPEMP, have been synthesized and characterized. Both BrPEMP and …
Number of citations: 39 www.sciencedirect.com
Y Zhang, W Williams, WD Bowen… - Journal of medicinal …, 1996 - ACS Publications
A series of aryl-monosubstituted arylacetamides (4−9) and arylethylenediamine (10−18) compounds were synthesized based on the structure of the high-affinity sigma ligand N-[2-(3,4-…
Number of citations: 18 pubs.acs.org
AT Daniels, E Ayala, W Chen, A Coop… - European journal of …, 2006 - Elsevier
Previous research has shown that σ receptors participate in the actions of cocaine in the body. This has led to investigations of the use of novel agents such as BD1008, BD1067 and YZ-…
Number of citations: 23 www.sciencedirect.com
RR Matsumoto, KA McCracken, B Pouw, J Miller… - European journal of …, 2001 - Elsevier
Cocaine binds to σ receptors with comparable affinity to its well-established interaction with dopamine transporters. Previous studies have shown BD1008 (N-[2-(3,4-dichlorophenyl)…
Number of citations: 101 www.sciencedirect.com
KA McCracken, WD Bowen, RR Matsumoto - European journal of …, 1999 - Elsevier
Cocaine interacts with σ receptors, suggesting that these sites are important for many of its behavioral effects. Therefore, two novel σ receptor ligands, BD1008 (N-[2-(3,4-dichlorophenyl)…
Number of citations: 98 www.sciencedirect.com
GM Gonzalez-Alvear, LL Werling - European journal of pharmacology, 1995 - Elsevier
The role of the σ 1 receptor in the regulation of N-methyl-d-aspartate (NMDA)-stimulated [ 3 H]dopamine release from rat striatal slices was examined. The σ receptor agonist 1S,2R-(−)-…
Number of citations: 55 www.sciencedirect.com
T Hiranita, PL Soto, G Tanda, JL Katz - Journal of Pharmacology and …, 2010 - ASPET
σ-Receptor (σR) antagonists have been reported to block certain effects of psychostimulant drugs. The present study examined the effects of σR ligands in rats trained to self-administer …
Number of citations: 87 jpet.aspetjournals.org
T Hiranita, PL Soto, SJ Kohut, T Kopajtic, J Cao… - … of Pharmacology and …, 2011 - ASPET
Sigma receptor (σR) antagonists attenuate many behavioral effects of cocaine but typically not its reinforcing effects in self-administration procedures. However, the σR antagonist …
Number of citations: 68 jpet.aspetjournals.org
SB Hellewell, A Bruce, G Feinstein, J Orringer… - European Journal of …, 1994 - Elsevier
Rat liver and kidney were investigated for the presence of sigma (σ) receptor subtypes by radioligand binding with three highly selective σ probes and by photoaffinity labeling using [H]…
Number of citations: 543 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.